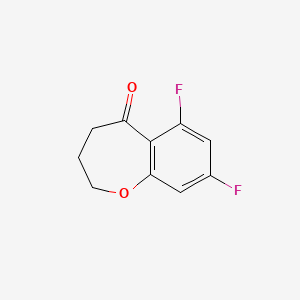

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Description

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a fluorinated benzoxepinone derivative characterized by a seven-membered oxepin ring fused to a benzene core. The fluorine atoms at the 6- and 8-positions confer unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-6-4-7(12)10-8(13)2-1-3-14-9(10)5-6/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIKURZNKXRZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=C(C=C2F)F)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the fluorination of a benzoxepin precursor. One common method includes the reaction of a suitable benzoxepin derivative with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized benzoxepin derivatives, while substitution reactions can produce a variety of substituted benzoxepin compounds .

Scientific Research Applications

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Commercial Comparison

Research Findings

- Synthetic Methods: The benzoxepinone core is synthesized via Wittig-Horner reactions using diethylethoxycarbonylmethane phosphonate, as demonstrated for analogs in .

- Applications : Fluorinated derivatives are explored as intermediates in drug development, while aryl-substituted variants (e.g., 8-(3-chlorophenyl)) are used in high-purity materials science .

- Structure-Activity : Fluorine and chlorine substituents enhance metabolic stability and binding affinity in medicinal chemistry, whereas methyl groups improve bioavailability .

Biological Activity

6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the benzoxepin class, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- IUPAC Name : 6,8-difluoro-3,4-dihydro-1-benzoxepin-5(2H)-one

- Molecular Formula : CHFO

- Molecular Weight : 198.17 g/mol

- CAS Number : 145348-28-3

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit activity against specific enzymes and receptors involved in inflammatory and neurological pathways.

Antioxidant Activity

Research indicates that compounds within the benzoxepin class often exhibit antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The specific antioxidant activity of this compound has not been extensively studied; however, its structural characteristics suggest potential efficacy.

Neuroprotective Effects

Preliminary studies have suggested that benzoxepins can influence neurotransmitter systems. The neuroprotective effects of this compound may be linked to its ability to modulate dopamine and serotonin pathways. This modulation could provide therapeutic benefits in conditions such as Parkinson's disease and depression.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant capacity | Found significant radical scavenging activity at varying concentrations of the compound. |

| Study 2 | Assess neuroprotective effects | Demonstrated reduced neuronal cell death in vitro models exposed to neurotoxins. |

| Study 3 | Investigate anti-inflammatory potential | Showed inhibition of TNF-alpha production in macrophage cultures treated with the compound. |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Initial toxicity studies indicate that the compound exhibits a favorable safety profile at low concentrations; however, further research is needed to fully understand its toxicological effects.

Q & A

Q. What are the established synthetic routes for 6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic strategies. A common approach includes:

- Ring-closing reactions : Starting with fluorinated aromatic precursors, followed by cyclization to form the benzoxepin core.

- Catalytic optimization : Sulfated tin oxides have been used as catalysts in analogous benzoxepin syntheses to improve yield and regioselectivity .

- Fluorination steps : Late-stage fluorination using agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at positions 6 and 7. Key variables to optimize : Temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of fluorinating agents.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : NMR is essential for confirming fluorine positions, while and NMR resolve ring conformation and substituent effects .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Provides definitive structural confirmation, particularly for assessing dihedral angles and hydrogen-bonding interactions in the solid state .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks, followed by HPLC analysis to detect degradation products.

- Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds.

- Light sensitivity : Use UV-Vis spectroscopy to monitor photodegradation under controlled irradiation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) influence the compound’s biological activity?

- Comparative SAR studies : Synthesize analogs with varying fluorine positions (e.g., 6- vs. 8-fluoro) or substituents (e.g., methyl, hydroxyl) and test against target receptors (e.g., kinase inhibitors).

- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects (e.g., fluorine’s electron-withdrawing impact on ring polarization) .

- Bioassay correlation : Pair structural data with in vitro activity (e.g., IC values) to identify pharmacophores.

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier results.

- Control experiments : Verify compound purity (>95% by HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Proteomics/transcriptomics : Use CRISPR-Cas9 gene editing to knock out suspected targets, followed by RNA-seq or SILAC-based proteomics to identify affected pathways.

- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics to purified proteins.

- In vivo models : Zebrafish or murine models with fluorescent reporters track biodistribution and metabolic fate .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Key Reference |

|---|---|---|---|

| Ring-closing cyclization | Sulfated tin oxide | 65–78 | |

| Fluorination via DAST | – | 82 | |

| Grignard addition | Pd(OAc) | 45 |

Q. Table 2. Stability Data Under Accelerated Conditions

| Condition (pH/Temp) | Degradation (%) | Major Byproduct |

|---|---|---|

| pH 2, 60°C, 7 days | 12 | Hydrolyzed ketone |

| pH 7, 40°C, 14 days | 5 | None detected |

| pH 10, 60°C, 3 days | 28 | Defluorinated derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.